![molecular formula C17H18N2O3S B5782222 N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5782222.png)
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide
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Overview
Description
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ethyl-2-hydroxy-5-[N-(2-methoxyphenyl)-carbamothioyl]benzeneacetate or EHM-1.
Mechanism of Action
The exact mechanism of action of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide has also been shown to exhibit a range of other biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its potent anticancer activity. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research involving N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide. One area of research could focus on the development of more soluble derivatives of this compound to improve its efficacy in experimental settings. Another area of research could explore the potential use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide involves the reaction of 2-hydroxy-5-ethylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. The resulting dithiocarbamate is then reacted with 3-methoxybenzoyl chloride to yield the final product.
Scientific Research Applications
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-11-7-8-15(20)14(9-11)18-17(23)19-16(21)12-5-4-6-13(10-12)22-2/h4-10,20H,3H2,1-2H3,(H2,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCVNQZDAYSSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide |
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